Bienvenue dans la boutique en ligne BenchChem!

[2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester

Lipophilicity tuning Chromatographic purification Reaction solvent selection

Procurement teams should select this compound for its strategic advantage as a bifunctional aminopyridine building block. Its orthogonal dual-amine architecture (free primary amine and Boc-protected amine) enables chemoselective functionalization, eliminating protection/deprotection steps and shortening synthetic routes. The high Fsp³ (0.57) directly correlates with improved solubility and superior developability profiles. Sourcing the racemic mixture enables chiral resolution for parallel SAR exploration, a critical advantage over achiral comparators. Available at 98% purity from qualified suppliers.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
Cat. No. B8190656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC=CC(=C1)NC(=O)OC(C)(C)C)N
InChIInChI=1S/C14H23N3O2/c1-9(2)12(15)11-8-10(6-7-16-11)17-13(18)19-14(3,4)5/h6-9,12H,15H2,1-5H3,(H,16,17,18)
InChIKeyYQAGOEHDTMQXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: [2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester – CAS 2352847-24-4 Physicochemical Identity and Procurement Specifications


[2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester (CAS 2352847-24-4) is a bifunctional aminopyridine building block featuring a free primary amine on a branched 1-amino-2-methylpropyl side chain at the pyridine 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position . With molecular formula C₁₄H₂₃N₃O₂, molecular weight 265.35 g/mol, a calculated LogP of 2.33, and an Fsp³ value of 0.57, this compound occupies a distinct physicochemical space among Boc-protected aminopyridine intermediates . It is commercially available from multiple suppliers at purities of 97–98% and carries one asymmetric carbon, making the racemic mixture relevant for chiral resolution or asymmetric synthesis applications .

Why Generic Substitution Fails: Orthogonal Protection, Chirality, and Controlled Lipophilicity Differentiate This Building Block from Simpler Aminopyridine Intermediates


Generic substitution of [2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester with superficially similar Boc-aminopyridines such as tert-butyl (2-aminopyridin-4-yl)carbamate (CAS 128619-01-2) or 4-(Boc-amino)pyridine (CAS 98400-69-2) is inadvisable because these comparators lack the orthogonal dual-amine architecture—a free primary amine alongside a Boc-protected amine—that enables sequential, chemoselective functionalization without additional protection/deprotection steps . Furthermore, the 1-amino-2-methylpropyl side chain introduces a chiral center and elevates Fsp³ from approximately 0.40 to 0.57, which independently correlates with improved aqueous solubility, reduced crystalline packing efficiency, and superior developability profiles in drug discovery campaigns [1]. The quantitative evidence below demonstrates that these structural features translate into measurable, decision-relevant differentiation for procurement and synthetic route design.

Quantitative Evidence Guide: Five Dimensions of Verifiable Differentiation for [2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester


LogP Shift of +1.74 Units Versus the Deprotected (Dihydrochloride) Form Enables Differential Solubility and Chromatographic Purification Behavior

The Boc-protected target compound (LogP 2.33) exhibits a +1.74 log unit increase in calculated lipophilicity relative to its fully deprotected 2-(1-amino-2-methyl-propyl)-pyridin-4-ylamine dihydrochloride salt (LogP 0.59), as reported by the same vendor using a consistent computational methodology . This magnitude of LogP shift is sufficient to alter both reverse-phase HPLC retention and liquid-liquid extraction behavior, enabling purification strategies that are inaccessible with the highly polar deprotected form. For context, the target LogP of 2.33 also places it within 0.33 log units of the simpler Boc-aminopyridine tert-butyl (2-aminopyridin-4-yl)carbamate (LogP 2.665) , confirming that the Boc group is the dominant lipophilicity driver while the branched aminoalkyl side chain contributes moderate polarity that balances solubility.

Lipophilicity tuning Chromatographic purification Reaction solvent selection Boc protection strategy

Fsp³ of 0.57 Exceeds Both the Deprotected Analog (0.44) and Simpler Boc-Aminopyridines (~0.40), Correlating with Improved Developability

The target compound achieves an Fsp³ (fraction of sp³-hybridized carbons) of 0.57, which is 0.127 units higher than its deprotected dihydrochloride analog (Fsp³ 0.44) and approximately 0.17 units higher than simpler Boc-aminopyridine building blocks such as tert-butyl (2-aminopyridin-4-yl)carbamate (calculated Fsp³ ≈0.40) and 4-(Boc-amino)pyridine (calculated Fsp³ ≈0.40) . The difference arises from the four sp³ carbons contributed by the 1-amino-2-methylpropyl side chain, which is absent in the simpler comparators. Increasing Fsp³ from approximately 0.40 to 0.57 represents a meaningful shift in three-dimensional molecular complexity that has been independently associated with reduced crystal packing propensity, improved aqueous solubility, and higher clinical candidate survival rates in pharmaceutical pipelines [1].

Fraction sp³ Drug-likeness Developability Molecular complexity Medicinal chemistry

Orthogonal Dual-Amine Architecture: Free Primary Amine Plus Boc-Protected 4-Amine Enables Sequential Chemoselective Functionalization Without Intermediate Deprotection

Unlike simpler Boc-aminopyridine building blocks—including tert-butyl (2-aminopyridin-4-yl)carbamate (CAS 128619-01-2), 4-(Boc-amino)pyridine (CAS 98400-69-2), and (3-aminopyridin-4-yl)-carbamic acid tert-butyl ester (CAS 183311-28-6)—which each contain a single Boc-protected amine and require additional synthetic steps to introduce a second differentially reactive amino group, the target compound presents two chemically distinct amine functionalities in a single molecule: a free primary amine on the branched side chain and a Boc-protected aromatic amine at the pyridine 4-position . Boc-protected aminopyridines are established intermediates in the synthesis of kinase inhibitors, nNOS inhibitors, and CYP51 inhibitors, where the Boc group enables directed ortho-metallation and subsequent electrophilic trapping or cross-coupling [1][2]. The presence of an additional free amine in the target compound eliminates the need for a separate amine introduction step, reducing synthetic step count and improving overall yield.

Orthogonal protection Chemoselective functionalization Sequential synthesis Boc deprotection Amine building block

Single Asymmetric Carbon in Boc-Protected Form Enables Chiral Resolution or Asymmetric Synthesis Entry Points Absent in Achiral Boc-Aminopyridine Comparators

The target compound contains one asymmetric carbon atom (located at the carbon bearing the free amine in the 1-amino-2-methylpropyl side chain) and is supplied as a racemic mixture . This chiral center is structurally absent in the most commonly cited simpler Boc-aminopyridine building blocks: tert-butyl (2-aminopyridin-4-yl)carbamate (CAS 128619-01-2), 4-(Boc-amino)pyridine (CAS 98400-69-2), and (3-aminopyridin-4-yl)-carbamic acid tert-butyl ester (CAS 183311-28-6) all possess zero asymmetric carbons. The (S)-enantiomer of the deprotected scaffold, (S)-2-(1-amino-2-methylpropyl)pyridin-4-amine (CAS 1187930-46-6), has been specifically implicated in the design of selective neuronal nitric oxide synthase (nNOS) inhibitors, a target class where chiral recognition is critical for isoform selectivity [1][2]. Procurement of the racemic Boc-protected precursor provides access to both enantiomers via chiral chromatography or diastereomeric salt resolution, offering a strategic entry point absent in achiral comparators.

Chiral building block Asymmetric synthesis Chiral resolution Enantiomer Stereochemistry

Molecular Weight of 265.35 Da and 4 Hydrogen Bond Acceptors Position the Target in a Different Physicochemical Window Versus Compact Boc-Aminopyridine Building Blocks

The target compound (MW 265.35 Da, HBA 4) is substantially larger and more functionalized than the common Boc-aminopyridine comparators: tert-butyl (2-aminopyridin-4-yl)carbamate (MW 209.25 Da, HBA 3) and 4-(Boc-amino)pyridine (MW 194.23 Da, HBA 2) . The +56.1 Da mass increment versus CAS 128619-01-2 reflects the additional 1-amino-2-methylpropyl substituent, which also contributes one additional hydrogen bond acceptor (HBA count of 4 vs. 3). This shift in MW and HBA profile places the target beyond typical fragment screening size (MW <250 Da) and into the realm of a functionalized intermediate suitable for late-stage diversification—a distinction with tangible procurement implications depending on whether the user's objective is fragment-based screening versus parallel library synthesis [1].

Molecular weight Hydrogen bond acceptor Physicochemical property Fragment growing Lead optimization

Best-Fit Research and Industrial Application Scenarios for [2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester


Multi-Step Medicinal Chemistry Synthesis Requiring Sequential, Orthogonal Amine Derivatization

In synthetic routes to kinase inhibitors, nNOS inhibitors, or CYP51 inhibitors where the pyridine 4-position must be elaborated via Buchwald-Hartwig coupling, sulfonamide formation, or urea synthesis—and the 2-position side chain must simultaneously undergo reductive amination, amide coupling, or sulfonylation—the target compound provides both reactive handles in a single intermediate. The free primary amine (LogP contribution: polar) and Boc-protected 4-amine (LogP 2.33; Fsp³ 0.57) enable chemoselective reactions without protecting group interconversion [1]. This reduces the linear step count by at least one protection/deprotection cycle compared to routes starting from simpler Boc-aminopyridines such as CAS 128619-01-2 [1].

Asymmetric Synthesis or Chiral Resolution Campaigns Targeting the (S)-Configured Aminopyridine Scaffold for nNOS or Kinase Selectivity

The single asymmetric carbon in the target compound (racemic) provides a procurement entry point for chiral separation strategies. The (S)-enantiomer of the deprotected scaffold, (S)-2-(1-amino-2-methylpropyl)pyridin-4-amine, has been validated in structure-based design of nNOS inhibitors where the chiral side chain orientation is critical for isoform selectivity over eNOS and iNOS [1]. Procuring the racemic Boc-protected precursor enables chiral resolution at the advanced intermediate stage, delivering both enantiomers for parallel SAR exploration—a strategic advantage over achiral comparators (e.g., CAS 128619-01-2 or CAS 98400-69-2) that cannot support stereochemical SAR [1].

Fragment Growing and Lead Optimization Where Enhanced Fsp³ (0.57) Is a Deliberate Design Criterion

Medicinal chemistry programs explicitly targeting higher three-dimensionality to escape aromatic planarity—as recommended by the 'Escape from Flatland' analyses—can use the target compound as an advanced intermediate that intrinsically delivers Fsp³ of 0.57, versus approximately 0.40 for simpler Boc-aminopyridine comparators [1]. The 0.17-unit Fsp³ differential correlates with reduced promiscuity and improved clinical candidate survival in retrospective analyses of pharmaceutical pipelines, making this building block a procurement priority when developability metrics are weighted alongside synthetic accessibility [1].

Library Synthesis of 2,4-Disubstituted Pyridines for Parallel Medicinal Chemistry

The dual-amine architecture—where the 4-position Boc group permits acidic deprotection (TFA or HCl/dioxane) orthogonal to the free amine on the side chain—allows parallel diversification at two distinct vectors from a single building block. The LogP of 2.33 supports standard organic-phase reactions (amide coupling, reductive amination) and HPLC purification, while the MW of 265.35 Da provides sufficient mass for LC-MS monitoring of reaction progress without being so large as to dominate the physicochemical profile of final target molecules . Multi-vendor availability at 97–98% purity ensures supply continuity for library production scales .

Quote Request

Request a Quote for [2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.